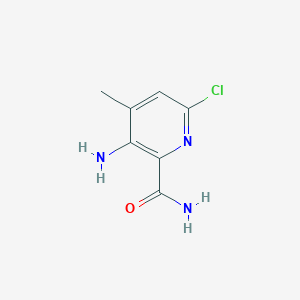
3-Amino-6-chloro-4-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-chloro-4-methylpyridine-2-carboxamide is an organic compound belonging to the pyridine family. It features a chlorine atom at the 6-position, a methyl group at the 4-position, an amino group at the 3-position, and a carboxamide group at the 2-position of the pyridine ring. This compound is known for its versatility and is used in various fields, including pharmaceutical chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of 3-Amino-6-chloro-4-methylpyridine-2-carboxamide. One common method involves the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide, followed by cyclization, chlorination, and hydrolysis . Another method includes the reduction of 2-chloro-4-methyl-3-nitropyridine . The reaction conditions typically involve the use of catalysts such as ammonium acetate and acetic acid .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using scalable processes. These processes may involve the use of raw materials like malononitrile and 4,4-dimethoxyl-2-butanone, with successive cyclization, chlorination, hydrolysis, and Hofmann condensation . The overall yield of these processes can vary, but efforts are made to optimize the conditions to achieve higher yields .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-chloro-4-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using reagents like hydrogen gas in the presence of catalysts.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like Rh/C or SnCl4/HCl, and chlorinating agents like POCl3 and PCl5 . The reaction conditions vary depending on the desired product and the type of reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, chlorination of 2-hydroxy-4-methyl-3-nitropyridine can yield 2-chloro-3-amino-4-methylpyridine .
Aplicaciones Científicas De Investigación
3-Amino-6-chloro-4-methylpyridine-2-carboxamide has several scientific research applications, including:
Pharmaceutical Chemistry: It serves as a key intermediate in the synthesis of drugs like nevirapine, which is used for the treatment of HIV/AIDS.
Oncology Research: The compound is used in the synthesis of pyrazolopyridine derivatives for breast cancer therapy.
Materials Science: It can be used as a component in functional polymers or as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-chloro-4-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, the compound may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
2-Chloro-3-amino-4-methylpyridine: This compound is structurally similar and is also used as an intermediate in drug synthesis.
2-Hydroxy-3-cyano-6-methylpyridine: Another structurally related compound with similar reactivity.
Uniqueness
3-Amino-6-chloro-4-methylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H8ClN3O |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
3-amino-6-chloro-4-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8ClN3O/c1-3-2-4(8)11-6(5(3)9)7(10)12/h2H,9H2,1H3,(H2,10,12) |
Clave InChI |
HCQMBABGHMBOBI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1N)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



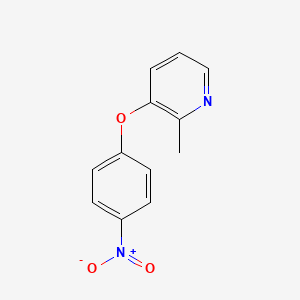
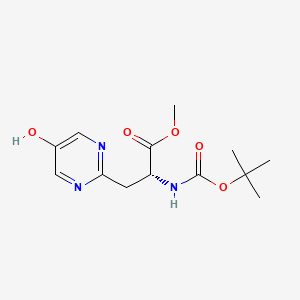
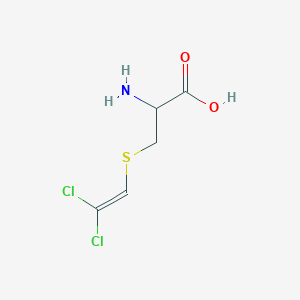
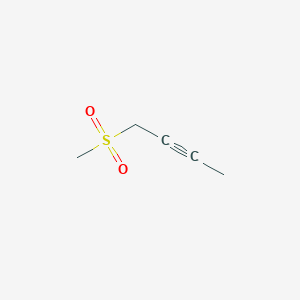
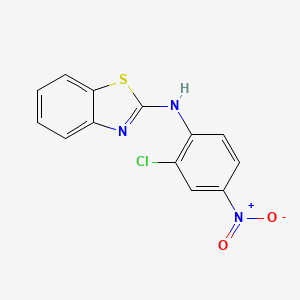
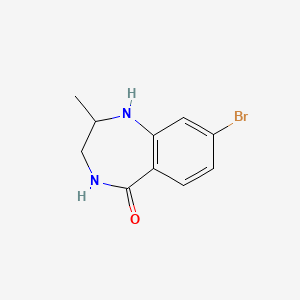
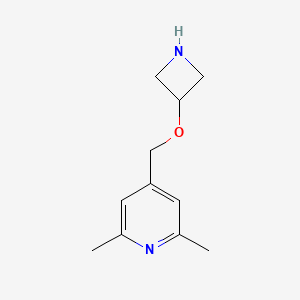

![3-[3-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B13892446.png)
![Ethyl 1-[(4-methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylate](/img/structure/B13892458.png)
![3-Benzyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13892465.png)
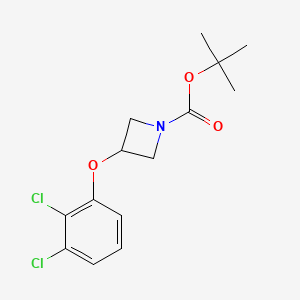
![2,3,4,5-Tetrahydro-1H-benzo[D]azepin-7-amine 2hcl](/img/structure/B13892478.png)
